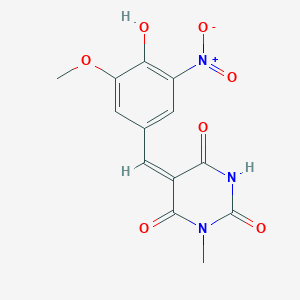
(5E)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione
Descripción general
Descripción
(5E)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with 1-methylpyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods: Industrial production of this compound would likely involve a similar synthetic route but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The aromatic ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing into its potential as an anti-inflammatory or anticancer agent, given its structural similarity to known bioactive compounds.
Industry: The compound may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which (5E)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The nitro group may play a role in redox reactions within biological systems, contributing to its bioactivity.
Comparación Con Compuestos Similares
(5E)-5-(4-hydroxy-3-methoxybenzylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione: Lacks the nitro group, which may affect its reactivity and bioactivity.
(5E)-5-(4-hydroxy-3-nitrobenzylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness: The presence of both the nitro and methoxy groups in (5E)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione makes it unique, potentially enhancing its reactivity and bioactivity compared to similar compounds.
Propiedades
IUPAC Name |
(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O7/c1-15-12(19)7(11(18)14-13(15)20)3-6-4-8(16(21)22)10(17)9(5-6)23-2/h3-5,17H,1-2H3,(H,14,18,20)/b7-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZCWXWFBSYWAE-XVNBXDOJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC(=C(C(=C2)OC)O)[N+](=O)[O-])/C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


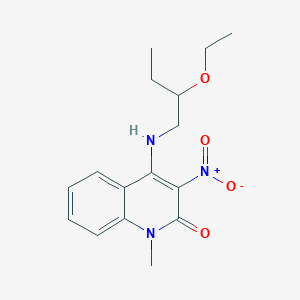
![2-(3,4-dimethoxybenzyl)-3-[(2-thienylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B3889422.png)
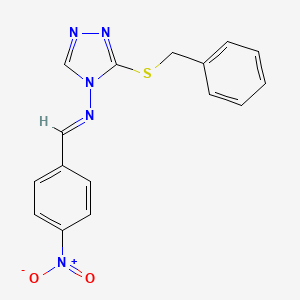
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B3889429.png)
![(E)-1-(3,4-DIMETHOXYPHENYL)-N-[3-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]METHANIMINE](/img/structure/B3889434.png)
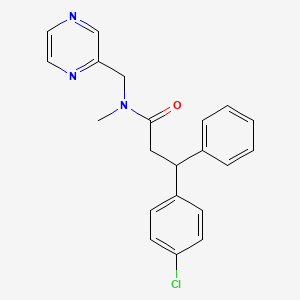
![4-[(E)-{[3-(BENZYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]IMINO}METHYL]-N,N-DIMETHYLANILINE](/img/structure/B3889441.png)
![2-ethyl-N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]quinoline-4-carboxamide](/img/structure/B3889456.png)
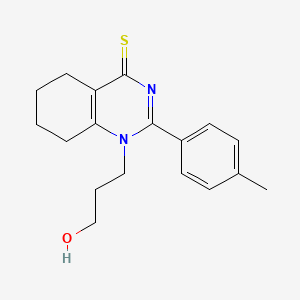
![{3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B3889472.png)
![(5E)-5-[(5-bromothiophen-2-yl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B3889476.png)
![(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B3889480.png)
![(5E)-5-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B3889487.png)
![(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B3889506.png)
